potassium;dodecyl sulfate
Overview
Description
The compound with the identifier “potassium;dodecyl sulfate” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;dodecyl sulfate involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. Common synthetic routes include:
Step 1: Initial reaction involving the starting material and a suitable reagent under controlled temperature and pressure conditions.
Step 2: Intermediate formation, which may require purification and isolation.
Step 3: Final reaction to obtain this compound, often involving catalysts and specific solvents to enhance yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Key aspects include:
Large-scale reactors: Utilization of industrial reactors to handle large volumes of reactants.
Automation: Implementation of automated systems to monitor and control reaction parameters.
Purification: Advanced purification techniques such as chromatography and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
potassium;dodecyl sulfate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, typically in anhydrous solvents.
Substitution: Reagents like halogens and nucleophiles are employed, with conditions varying based on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with higher oxidation states.
Reduction: Production of reduced forms with lower oxidation states.
Substitution: Generation of substituted compounds with different functional groups.
Scientific Research Applications
potassium;dodecyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of potassium;dodecyl sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways to influence cellular functions.
Properties
IUPAC Name |
potassium;dodecyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQDVAFWWYYXHM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25KO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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